

Orpinolide's Impact on Cellular Signaling: A Technical Guide

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Compound of Interest

Compound Name:	Orpinolide
Cat. No.:	B15600899

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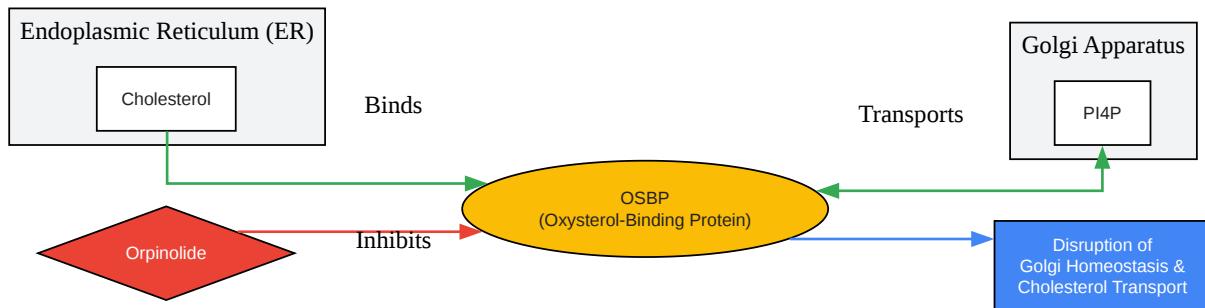
This technical guide provides an in-depth analysis of the cellular signaling pathways modulated by **orpinolide**, a synthetic withanolide analog with significant anti-leukemic properties. The document outlines its core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the affected signaling cascades and experimental workflows.

Core Mechanism of Action: Disruption of Golgi Homeostasis via OSBP Inhibition

Recent multi-omics profiling and genome-scale CRISPR-Cas9 screens have identified the primary mechanism of action for **orpinolide**. It directly targets the oxysterol-binding protein (OSBP), disrupting cholesterol transport and Golgi homeostasis, which is a critical dependency for certain cancer cells, particularly leukemia.[1][2][3][4][5][6][7]

OSBP is a key player in the transport of cholesterol from the endoplasmic reticulum (ER) to the Golgi apparatus. This process is coupled with the counter-transport of phosphatidylinositol 4-phosphate (PI4P) from the Golgi to the ER. **Orpinolide** binds to OSBP, inhibiting its function.[1][2][3][4][5] This leads to a disruption of the delicate balance of lipids at the ER-Golgi membrane contact sites, ultimately impairing Golgi structure and function. The anti-proliferative effects of **orpinolide** are dependent on active PI4P signaling at these contact sites.[3][4]

The inhibition of OSBP by **orpinolide** leads to a cascade of downstream effects, including the functional impairment of cholesterol biosynthesis and the destabilization of Golgi-related metabolic proteins.^[4] This disruption of a critical metabolic pathway highlights a therapeutically actionable dependency in leukemia.^{[1][2][3][4][5]}



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Orpinolide's core mechanism targeting OSBP.

Other Potential Signaling Pathways Modulated by Withanolides

While the primary, validated target of **orpinolide** is OSBP, the broader class of withanolides has been shown to modulate other key cellular signaling pathways involved in cancer progression. It is plausible that **orpinolide** may have off-target or secondary effects on these pathways, although further specific research is needed.

NF-κB Signaling

Withaferin A and other withanolide derivatives have been reported to be potent inhibitors of the Nuclear Factor-kappaB (NF-κB) signaling pathway.^{[3][4]} They can suppress NF-κB activation, which is a critical transcription factor for inflammatory responses and cell survival.^{[3][4][5]} Inhibition of NF-κB can lead to potentiation of apoptosis and inhibition of invasion in cancer cells.^{[3][4]}

STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor implicated in tumorigenesis. Some natural compounds have been shown to suppress STAT3 activation.^{[8][9]} While direct evidence for **orpinolide** is pending, transcriptomics data from one study indicated an upregulation of several genes involved in the JAK-STAT pathway upon treatment with an **orpinolide** precursor (W7).^[4] This suggests a potential, though complex, interplay with this pathway.

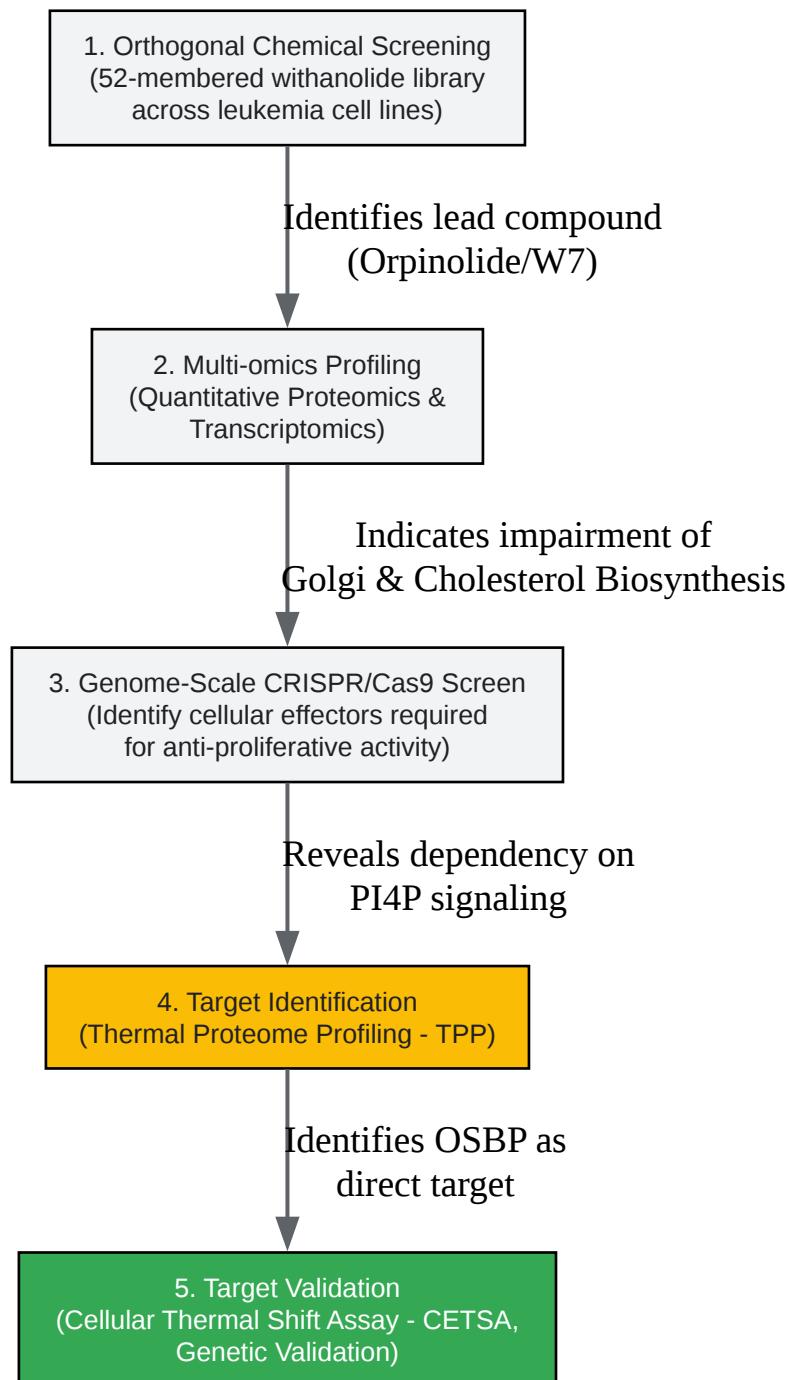
Quantitative Data

The anti-leukemic efficacy of **orpinolide**'s precursor, W7, has been quantified across various cell lines.

Cell Line	Cancer Type	EC50 (nM)	Treatment Duration
KBM7	Chronic Myeloid Leukemia	79.7	72h
KBM7	Chronic Myeloid Leukemia	182.7	48h
MV4;11	Acute Myeloid Leukemia	265.3	72h
Jurkat	T-cell Acute Lymphoblastic Leukemia	30.7	72h
LOUCY	T-cell Acute Lymphoblastic Leukemia	158.5	72h
MOLT4	T-cell Acute Lymphoblastic Leukemia	119.5	72h
(Data synthesized from bioRxiv preprint) [4]			

Experimental Protocols

The identification of **orpinolide**'s mechanism of action involved a multi-faceted approach, from initial screening to target validation.



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